
3-(Nitromethylene)oxetane
Overview
Description
3-(Nitromethylene)oxetane is a versatile and promising compound primarily used as a building block for energetic oxetane-based monomers . It features an explosophoric group and has recently become commercially available. This compound is particularly significant in the field of energetic materials, where it is used to create more environmentally benign, cost-effective, and powerful compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nitromethylene)oxetane typically involves a one-pot synthesis via conjugate addition . This method is elegant and cost-efficient, making it suitable for industrial production. The precursor to all target compounds, this compound, is used as provided by suppliers like Spirochem AG .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the yield and purity of the compound. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(Nitromethylene)oxetane undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the nitromethylene group, which is highly reactive.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products: The major products formed from these reactions include derivatives based on 1H-tetrazole, 1H-tetrazole-5-amine, and powerful primary explosives like 5-azido-1H-tetrazole and 5-nitro-2H-tetrazole . These derivatives exhibit enhanced performance and are used in various applications .
Scientific Research Applications
Energetic Materials
Overview
3-(Nitromethylene)oxetane is primarily recognized for its role in the development of energetic materials. It serves as a promising building block for synthesizing new monomers used in high-performance energetic binders. The compound's explosophoric group enhances its utility in this domain, making it suitable for applications that require high energy output and stability.
Key Findings
- Performance Enhancement : Research indicates that this compound-based derivatives outperform traditional energetic materials such as TNT and RDX in terms of energy output and stability under various stimuli (impact, friction, and electrostatic discharge) .
- Synthesis of New Monomers : The compound can be synthesized through cost-effective one-pot reactions, allowing for the development of derivatives that incorporate nitrogen-rich motifs like tetrazoles, which are known for their energetic properties .
- Polymeric Applications : As an oxetane-based monomer, it is utilized in the formulation of polymeric binders that exhibit superior performance compared to conventional formulations, addressing the limitations of existing materials .
Medicinal Chemistry
Overview
In medicinal chemistry, this compound is employed as a precursor for synthesizing various bioactive compounds. Its structural features contribute to the physicochemical properties necessary for drug development.
Key Findings
- Drug Discovery : The compound has been utilized in the synthesis of oxetane-modified peptides and other bioisosteres, enhancing the pharmacological profiles of these molecules . For instance, conjugate addition reactions involving this compound have led to the development of novel peptide motifs with improved biological activity.
- Diverse Applications : Oxetanes have been shown to influence intrinsic clearance rates in drug metabolism studies, making them valuable in optimizing drug candidates .
Synthesis and Reactivity
Overview
The reactivity of this compound allows it to participate in various synthetic transformations, making it an important compound in organic synthesis.
Key Findings
- Michael Acceptors : this compound acts as an excellent Michael acceptor, reacting with a wide variety of nucleophiles. This property has been exploited to create complex molecular architectures .
- Innovative Synthetic Strategies : Recent studies have introduced modular and scalable methods for constructing oxetane-containing compounds, facilitating their incorporation into larger molecular frameworks .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(Nitromethylene)oxetane involves its explosophoric group, which contributes to its high reactivity and performance . The molecular targets and pathways involved in its reactions are primarily related to its ability to undergo conjugate addition and form stable derivatives .
Comparison with Similar Compounds
- RDX (Research Department Explosive)
- ONC (Octanitrocubane)
- CL20 (Hexanitrohexaazaisowurtzitane)
- Tetrazole-based compounds
Comparison: Compared to these similar compounds, 3-(Nitromethylene)oxetane is more environmentally benign, less expensive, and equally or more powerful . Its unique structure and reactivity make it a valuable compound in the field of energetic materials .
Biological Activity
Overview
3-(Nitromethylene)oxetane is a compound that has garnered attention for its potential biological activity and applications in various fields, particularly in medicinal chemistry and energetic materials. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.
This compound is characterized by its nitromethylene group, which contributes to its reactivity and biological activity. The molecular formula is , and it possesses unique physicochemical properties that make it a versatile building block for various applications.
Antiviral Properties
One of the notable biological activities of this compound is its ability to suppress acute HIV infection without exhibiting cytotoxicity. Research indicates that it has an inhibition concentration (IC50) of approximately 50 nM against leukotriene C4 synthase (LTC4s), which is significant for therapeutic applications in treating inflammatory conditions and viral infections .
Inhibition of Glycine Transporters
Another area of interest is the compound's inhibitory activity against glycine transporter 1 (GlyT1). This inhibition is crucial for developing treatments related to mental health disorders. The inhibition constant (Ki) for this activity has been reported to be around 170 nM, indicating a strong interaction with the target .
Energetic Materials
In the context of energetic materials, this compound serves as a promising building block for synthesizing new energetic compounds. Its incorporation into formulations can enhance performance while maintaining safety profiles. The compound exhibits an explosophoric group, making it suitable for applications in explosives and propellants .
Synthesis Methods
The synthesis of this compound involves several steps, typically starting from nitromethane and utilizing various catalysts. A common method includes the reaction of nitromethane with oxetane derivatives under controlled conditions to yield the desired product with high purity .
Case Studies
Research Findings
Recent studies have focused on the structural analysis and performance evaluation of derivatives based on this compound. Techniques such as X-ray diffraction, NMR spectroscopy, and differential scanning calorimetry have been employed to assess their stability and reactivity. For instance, derivatives containing tetrazole groups have shown enhanced sensitivity to external stimuli but remain stable under standard conditions .
Q & A
Q. What synthetic methods are used to prepare 3-(Nitromethylene)oxetane derivatives, and what factors influence their isomer ratios?
This compound derivatives are synthesized via aza-Michael addition with tetrazoles (e.g., 5-azido-1H-tetrazole or 5-nitro-2H-tetrazole) in anhydrous DMSO. The reaction favors N2-isomer formation (ratios up to 12:1 for N2/N1 isomers) due to steric and electronic effects. Isolation involves column chromatography or solvent-based crystallization, though isomer separation is challenging for highly similar polarities (e.g., compound 5) .
Q. How does the thermal stability of this compound derivatives compare to traditional explosives like TNT?
These derivatives exhibit moderate thermal stability , decomposing between 160–185°C, compared to TNT (decomposition at 290°C). However, their positive formation enthalpies (106.4–487.9 kJ mol⁻¹) exceed TNT’s (−75.3 kJ mol⁻¹), indicating higher energy content. Compound 5 shows the lowest stability (160°C), attributed to weaker C–NO₂ bonds acting as thermal "trigger" sites .
Q. What methodological approaches explain the unexpectedly low sensitivity of certain derivatives to impact and friction?
Hirshfeld surface analysis identifies stabilizing intermolecular interactions (e.g., O⋯H and N⋯H contacts) that reduce sensitivity. For example, compound 5’s low sensitivity (40 J impact, 360 N friction) correlates with 49.4% O⋯H and 7.6% N⋯H interactions, countering destabilizing H⋯H or O⋯N contacts. Crystal packing and layer rigidity further mitigate mechanical stress .
Q. How do computational methods like CBS-QB3 and EXPLO5 Vpredict the performance of these derivatives?
- CBS-QB3 : Calculates bond dissociation energies (BDEs), identifying the C–NO₂ bond (259.4 kJ mol⁻¹ in compound 2A) as the weakest link, dictating thermal decomposition pathways.
- EXPLO5 V6.04 : Predicts detonation velocities (6,924–7,686 m s⁻¹) and pressures (16.9–23.5 GPa), showing compounds 4 and 5 outperform TNT (6,809 m s⁻¹, 18.7 GPa). Discrepancies between calculated and experimental SSRT data (e.g., compound 5’s lower dent volume) arise from impurities or incomplete isomer isolation .
Q. What structural features of these derivatives are critical for their energetic performance?
X-ray crystallography reveals:
- Planar oxetane rings with puckering angles <10°, minimizing ring strain.
- Short C–N bonds (1.463–1.469 Å) between oxetane and tetrazole, enhancing stability.
- Layered crystal packing (e.g., alternating oxetane and tetrazole layers in compound 4) that balances density (1.56–1.69 g cm⁻³) and sensitivity .
Q. Why do some derivatives exhibit contradictions between thermal stability and detonation performance?
Compound 4, despite high detonation velocity (7,452 m s⁻¹), has low thermal stability (decomposition at 185°C). This stems from its nitro-rich tetrazole moiety , which increases energy content but introduces labile C–NO₂ bonds. Conversely, compound 3A’s higher melting point (161°C) and moderate performance (6,950 m s⁻¹) reflect a trade-off between stability and energy density .
Q. How can bond dissociation energy (BDE) calculations guide the design of more stable derivatives?
BDE analysis suggests replacing nitro groups with amino groups to strengthen the trigger bond (C–NH₂ BDEs are typically >300 kJ mol⁻¹ vs. C–NO₂ at ~259 kJ mol⁻¹). This modification also enables functionalization (e.g., crosslinking for polymeric binders) .
Q. What experimental tests validate the detonation performance of these compounds?
- Small-scale shock reactivity test (SSRT) : Measures dent volume in witness plates. Compound 4 outperforms TNT in mass-normalized energy release (2.23 vs. 2.09 mm³ mg⁻¹).
- Hot-plate test : Compound 4 detonates violently (70 cm flames), demonstrating rapid deflagration-to-detonation transition (DDT), a trait rare in oxetane-based materials .
Q. How do isomer ratios (N2/N1) affect physicochemical properties?
N2-isomers generally exhibit higher densities and formation enthalpies (e.g., compound 2B: 1.59 g cm⁻³ vs. 2A: 1.56 g cm⁻³), enhancing detonation pressure (18.2 vs. 17.2 GPa). However, N1-isomers may offer better solubility for polymer processing .
Q. What advancements do these derivatives offer for energetic polymer binders?
This compound-based binders bridge the performance gap between energetic fillers (e.g., RDX) and conventional binders (e.g., NIMMO). Derivatives like compound 4 provide high nitrogen content (70.77%) and compatibility with tetrazole motifs, enabling formulations with tailored energy-stability balances .
Properties
IUPAC Name |
3-(nitromethylidene)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPAYWPSPJDUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C[N+](=O)[O-])CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693533 | |
Record name | 3-(Nitromethylidene)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922500-95-6 | |
Record name | 3-(Nitromethylene)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=922500-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Nitromethylidene)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(nitromethylidene)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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